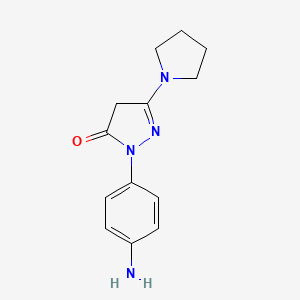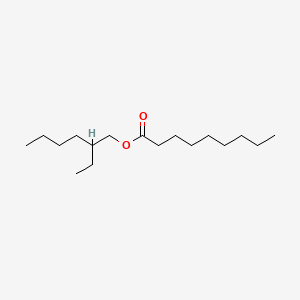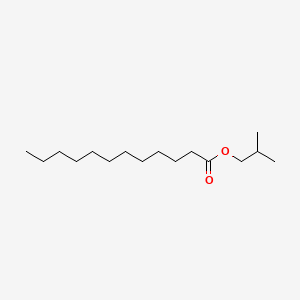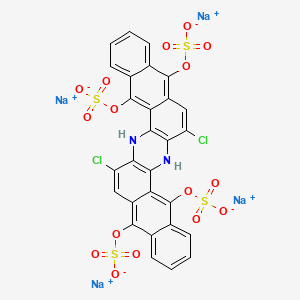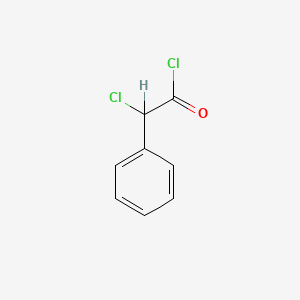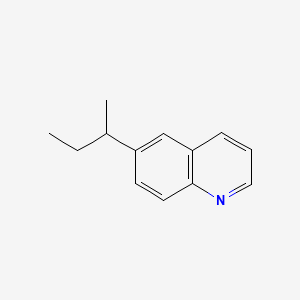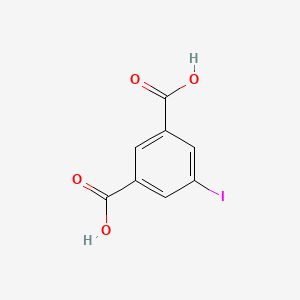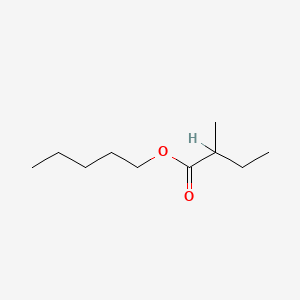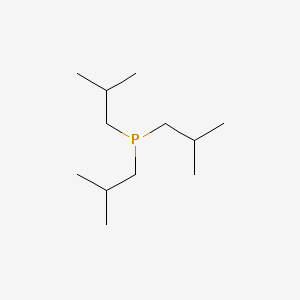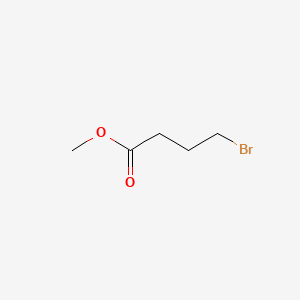
2,3,3',4-四氯联苯
描述
2,3,3’,4-Tetrachlorobiphenyl is a tetrachlorobiphenyl in which the chlorines are positions at positions 2, 3, 4, and 4’ .
Synthesis Analysis
Polychlorinated biphenyls (PCBs) can be degraded by microbial communities naturally present in the environment through the combination of two processes: anaerobic reductive dechlorination (organohalide respiration) of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners .Molecular Structure Analysis
The crystal structure of PCB 77 (3,3’,4,4’-tetrachlorobiphenyl, C12H6Cl4), a dioxin-like PCB congener, is described. The dihedral angle of PCB 77 is 43.94 (6)°, which is slightly larger than calculated or experimental dihedral angles of biphenyl derivatives in solution but smaller than experimental dihedral angles in the gas phase .Chemical Reactions Analysis
Biological transformation of polychlorinated biphenyls could take place through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,3’,4-Tetrachlorobiphenyl include a density of 1.4±0.1 g/cm3, boiling point of 380.7±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 60.4±3.0 kJ/mol, flash point of 188.4±23.9 °C, and molar volume of 202.5±3.0 cm3 .科学研究应用
环境污染物监测
2,3,3’,4-四氯联苯被认为是一种持久性有机污染物,这意味着它可以在环境中长期存在 。监测其含量对于环境保护机构评估污染水平和法规有效性至关重要。先进的分析方法,如气相色谱法,被用于检测和定量各种环境样品中的这种化合物 .
内分泌干扰研究
该化合物被归类为内分泌干扰物,会干扰激素系统 。研究其对野生动物和人类健康的影响对于了解暴露的意义并制定减轻其影响的策略至关重要。
生物修复
对2,3,3’,4-四氯联苯生物降解的研究对于环境清理工作至关重要。研究表明,某些微生物群落可以降解这种化合物,这对于开发生物修复技术至关重要 .
毒性分析
毒性研究对于了解2,3,3’,4-四氯联苯对健康的风险至关重要。研究包括检查其对各种生物体的毒性作用,并确定安全暴露水平 .
分析化学发展
开发对2,3,3’,4-四氯联苯敏感和选择性的检测方法是分析化学研究的关键领域。为此,已经探索了诸如比率式电化学适配体传感器等技术 .
法规遵从性
了解2,3,3’,4-四氯联苯的监管状况对于企业遵守环境法规至关重要。由于其生物累积性和有害健康影响,它已被禁止在商业混合物中使用,但在环境中仍然存在 .
作用机制
Target of Action
The primary target of 2,3,3’,4-Tetrachlorobiphenyl is the estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3,3’,4-Tetrachlorobiphenyl interacts with its target, the estrogen receptor, by binding to it. This disrupts cell function by altering the transcription of genes . It particularly influences the basal and circadian expression of the core circadian component PER1 .
Biochemical Pathways
It is known that the compound can disrupt the functions of the endocrine (hormone) system . This disruption can lead to significant downstream effects, including alterations in hormone-responsive gene expression .
Pharmacokinetics
It is known that 2,3,3’,4-tetrachlorobiphenyl is a persistent organic pollutant . This means it is resistant to environmental degradation and can bioaccumulate in animal tissue and biomagnify in food chains .
Result of Action
The molecular and cellular effects of 2,3,3’,4-Tetrachlorobiphenyl’s action are primarily related to its disruption of the endocrine system . By binding to the estrogen receptor and altering gene transcription, 2,3,3’,4-Tetrachlorobiphenyl can affect a wide range of biological processes, including cellular proliferation and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,3’,4-Tetrachlorobiphenyl. As a persistent organic pollutant, 2,3,3’,4-Tetrachlorobiphenyl can remain in the environment for extended periods . This persistence, combined with its potential to bioaccumulate and biomagnify, means that environmental concentrations of 2,3,3’,4-Tetrachlorobiphenyl can have a significant impact on its biological effects .
安全和危害
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase . This review provides a theoretical foundation and practical basis to use PCBs-degrading microorganisms for bioremediation .
生化分析
Biochemical Properties
2,3,3’,4-Tetrachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where it acts as an endocrine disruptor . This compound binds to the receptor, mimicking or blocking the action of natural hormones, which can lead to altered gene expression and cellular proliferation. Additionally, 2,3,3’,4-Tetrachlorobiphenyl can interact with cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage .
Cellular Effects
2,3,3’,4-Tetrachlorobiphenyl has been shown to affect various cell types and cellular processes. In hepatocytes, it induces hepatomegaly and morphological alterations such as vesiculated endoplasmic reticulum and megamitochondria with paracrystalline inclusions . This compound also influences cell signaling pathways, including the aryl hydrocarbon receptor (AhR) pathway, leading to changes in gene expression and disruption of cellular metabolism . Furthermore, 2,3,3’,4-Tetrachlorobiphenyl can affect immune cells, such as granulocytic HL-60 cells, by altering the release of arachidonic acid and other inflammatory mediators .
Molecular Mechanism
The molecular mechanism of 2,3,3’,4-Tetrachlorobiphenyl involves its binding to specific receptors and enzymes, leading to various biochemical and cellular effects. This compound binds to the estrogen receptor and AhR, altering gene expression and disrupting normal cellular functions . Additionally, it interacts with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and DNA damage . These interactions result in enzyme inhibition or activation, changes in gene expression, and disruption of cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,3’,4-Tetrachlorobiphenyl can change over time due to its stability and persistence in the environment. Studies have shown that this compound can induce long-term changes in cellular function, such as persistent elevations in dopamine concentrations in the brain following in utero and lactational exposure . Additionally, 2,3,3’,4-Tetrachlorobiphenyl can undergo biotransformation in plants and animals, leading to the formation of metabolites that may have different biological activities .
Dosage Effects in Animal Models
The effects of 2,3,3’,4-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in cellular function and gene expression, while at high doses, it can induce toxic effects such as hepatomegaly, oxidative stress, and DNA damage . Studies have shown that repeated oral dosing with 2,3,3’,4-Tetrachlorobiphenyl can lead to increased generation of reactive metabolites and covalent binding to cellular macromolecules, which may contribute to its toxic effects .
Metabolic Pathways
2,3,3’,4-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound to form hydroxylated metabolites and epoxides, which can further conjugate with glucuronide or glutathione to create corresponding conjugates . The formation of methyl sulfones is also observed, which is structure-dependent and involves specific chlorine substitution patterns . These metabolic pathways play a crucial role in the detoxification and elimination of 2,3,3’,4-Tetrachlorobiphenyl from the body.
Transport and Distribution
2,3,3’,4-Tetrachlorobiphenyl is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins such as albumin and lipoproteins, facilitating its distribution in the bloodstream . Additionally, this compound can accumulate in adipose tissue due to its lipophilic nature, leading to prolonged retention in the body . The distribution and covalent binding of 2,3,3’,4-Tetrachlorobiphenyl in different tissues can vary, with higher levels observed in the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 2,3,3’,4-Tetrachlorobiphenyl is primarily in the endoplasmic reticulum and mitochondria of hepatocytes . This compound can induce morphological changes in these organelles, such as vesiculation of the endoplasmic reticulum and formation of megamitochondria with paracrystalline inclusions . The localization of 2,3,3’,4-Tetrachlorobiphenyl in specific subcellular compartments is associated with its toxic effects and disruption of cellular functions.
属性
IUPAC Name |
1,2,3-trichloro-4-(3-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)9-4-5-10(14)12(16)11(9)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGSEEWIVLAUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074221 | |
| Record name | 2,3,3',4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74338-24-2 | |
| Record name | PCB 55 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74338-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3',4-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3',4-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3',4-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T34626QGG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



